3-Oxadiamantane
Description
3-Oxadiamantane is a diamondoid compound characterized by a diamantane framework with an oxygen atom substituted at the 3-position. This structural modification imparts unique chemical and physical properties, making it a molecule of interest in organic synthesis and materials science. The compound is synthesized via selective oxidation reactions, notably using the NHPI/TFA/O₂/HNO₃ catalytic system, which achieves high selectivity (up to 90%) for hydroxylated derivatives such as 1-hydroxy-3-oxadiamantane and 9-hydroxy-3-oxadiamantane . These derivatives exhibit enhanced surface affinity, particularly 9-hydroxy-3-oxadiamantane, which is advantageous for surface deposition applications . Additionally, 3-oxaadamantane derivatives have been incorporated into cannabinoid analogs, demonstrating their versatility in medicinal chemistry .
Properties
CAS No. |
76173-17-6 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C13H18O/c1-6-2-11-9-4-7-5-10(8(1)9)12(3-6)13(11)14-7/h6-13H,1-5H2 |
InChI Key |
NSPQAAVOTSBTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)OC3C5C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxadiamantane typically involves the functionalization of adamantane. One common method is the oxidation of adamantane using strong oxidizing agents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄). The reaction conditions often require elevated temperatures and controlled environments to ensure the selective incorporation of the oxygen atom into the adamantane framework .
Industrial Production Methods: Industrial production of 3-Oxadiamantane may involve more scalable and cost-effective methods. These can include catalytic processes that utilize transition metal catalysts to facilitate the oxidation reaction. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Oxadiamantane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxygenated derivatives.
Reduction: Reduction reactions can remove oxygen atoms, reverting the compound closer to its adamantane precursor.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO₃), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a suitable catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution can produce halogenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-Oxadiamantane exerts its effects is primarily through its interaction with molecular targets and pathways. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions can affect various biological pathways, making 3-Oxadiamantane a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Oxadiamantane with structurally related adamantane derivatives:
Biological Activity
3-Oxadiamantane, a derivative of diamantane, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Oxadiamantane is characterized by its unique diamond-like carbon structure with an oxygen atom incorporated into the framework. This structural modification enhances its chemical reactivity and biological activity compared to parent compounds like diamantane.
Antimicrobial Activity
Research has indicated that 3-oxadiamantane exhibits significant antimicrobial properties. Studies have focused on its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of 3-Oxadiamantane
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Preliminary studies suggest that it may interfere with biofilm formation, a critical factor in the virulence of many pathogens .
Anticancer Properties
In addition to its antimicrobial effects, 3-oxadiamantane has been investigated for its anticancer potential. Various studies have reported that it can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of 3-oxadiamantane on several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Table 2: Cytotoxicity Results for 3-Oxadiamantane
| Concentration (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |
|---|---|---|
| 200 | 45 | 50 |
| 100 | 70 | 75 |
| 50 | 85 | 90 |
The data suggests that at higher concentrations, 3-oxadiamantane effectively inhibits the growth of these cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
The biological activity of 3-oxadiamantane is attributed to several mechanisms:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes essential for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, leading to programmed cell death.
Future Directions in Research
Ongoing research is focused on:
- Synthesis of Derivatives : Modifying the structure of 3-oxadiamantane to enhance its biological activity and reduce toxicity.
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile in a more complex biological system.
- Mechanistic Studies : Further elucidating the molecular targets and pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
